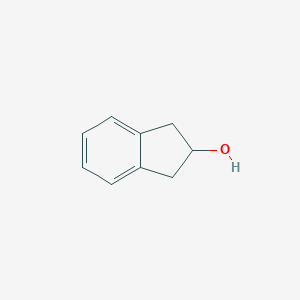













|
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([OH:11])[CH2:6]2.C(=O)([O-])[O-].[Na+].[Na+].C.[PH2]([O-])=O.[Na+]>O.[Pd].O1CCCC1>[CH2:4]1[C:3]2[C:7](=[CH:8][CH:9]=[CH:10][CH:2]=2)[CH2:6][CH:5]1[OH:11] |f:1.2.3,5.6|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CC(CC2=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 50° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling it
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
WASH
|
|
Details
|
The filtrate is rinsed with isopropyl ether, with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After decanting
|
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
|
Type
|
CUSTOM
|
|
Details
|
the extracts are dried
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica in a hexane-ethyl acetate mixture (7-3)
|
|
Type
|
CUSTOM
|
|
Details
|
1.6 g is obtained
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |